molecular formula C11H13N3O3 B6642083 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid

3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B6642083
M. Wt: 235.24 g/mol
InChI Key: YKHNFLTXIDFMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid, also known as MPAC, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields of study. MPAC is a heterocyclic compound that contains a pyrrolidine ring, a pyridazine ring, and a carboxylic acid group.

Scientific Research Applications

3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is in the field of medicinal chemistry. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides. Additionally, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit antibacterial activity against various strains of bacteria.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects by binding to specific receptors or enzymes in the body. For example, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and antibacterial activity, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been found to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta peptides and reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid in lab experiments. 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid. One potential direction is the development of new derivatives of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid with improved pharmacological properties. Another direction is the study of the mechanism of action of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid to better understand how it exerts its effects. Additionally, the use of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid in combination with other compounds for the treatment of various diseases could be explored further. Finally, the use of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid in nanotechnology and materials science could also be investigated.

Synthesis Methods

The synthesis of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid involves a multi-step process that includes the preparation of the pyridazine-4-carboxylic acid, the formation of the pyrrolidine ring, and the introduction of the methyl group. The pyridazine-4-carboxylic acid is first reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with the amine group of pyrrolidine to form the pyrrolidine ring. Finally, the methyl group is introduced through a methylation reaction using methyl iodide and potassium carbonate.

properties

IUPAC Name

3-methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(10(16)17)3-5-14(7-11)9(15)8-2-4-12-13-6-8/h2,4,6H,3,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNFLTXIDFMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CN=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid

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